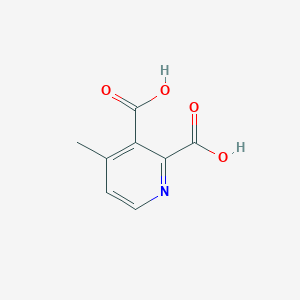

4-Methylpyridine-2,3-dicarboxylic acid

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. The simplest members are the three isomers of pyridine monocarboxylic acid: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). sigmaaldrich.com These compounds and their derivatives are significant in medicinal chemistry and as intermediates for pharmaceuticals and agrochemicals. bldpharm.comnih.gov

Beyond the monocarboxylic acids lies the family of pyridinedicarboxylic acids. 4-Methylpyridine-2,3-dicarboxylic acid is a derivative of pyridine-2,3-dicarboxylic acid, which is also known as quinolinic acid. It is distinguished by the addition of a methyl group at the 4-position of the pyridine ring. This substitution influences the molecule's electronic properties and steric profile, which in turn can affect its reactivity and coordination behavior. The synthesis of such alkyl-substituted pyridine-2,3-dicarboxylic acids has been a subject of chemical research, often aimed at creating precursors for more complex molecules. epo.org

Significance of Dicarboxylate Ligands in Coordination and Supramolecular Chemistry

The arrangement of functional groups in this compound makes it a potentially versatile ligand in coordination and supramolecular chemistry. Carboxylate ligands are widely used in the construction of coordination polymers and metal-organic frameworks (MOFs) because they can adopt various coordination modes, including monodentate, bidentate-chelate, and bridging. ijcm.ir The presence of two adjacent carboxylate groups and a pyridine nitrogen atom allows the molecule to act as a multidentate chelating agent, binding to a metal center through the nitrogen and one or both oxygen atoms of the carboxyl groups. ijcm.ir

The parent compound, pyridine-2,3-dicarboxylic acid, is a well-established ligand for building coordination polymers. ijcm.ir Its ability to link metal ions results in the formation of extended structures, from one-dimensional chains to complex three-dimensional frameworks. ijcm.irnjtech.edu.cn These structures are of interest for their potential applications in areas like catalysis, gas storage, and luminescence. nih.gov The introduction of a methyl group, as in this compound, can be used to fine-tune the resulting supramolecular architecture by introducing steric effects or altering intermolecular interactions, thereby influencing the final properties of the material.

Scope and Research Trajectories of this compound Studies

The primary and most well-documented research application of this compound is its role as a key intermediate in the synthesis of agricultural chemicals. epo.orggoogleapis.com Historical methods for its preparation involved the oxidative degradation of lepidine (4-methylquinoline). A notable early report described the isolation of this compound from the stepwise oxidation of lepidine using permanganate (B83412). epo.org

This synthetic route is significant because the resulting dicarboxylic acid is a direct precursor to its corresponding anhydride (B1165640). This anhydride is a crucial building block for producing a class of potent herbicidal compounds known as imidazolinones. epo.org The synthesis involves the reaction of the substituted 2,3-pyridinedicarboxylic acid anhydride with an appropriately substituted aminocarboxamide to form the final active ingredient. epo.org Therefore, the main trajectory of research involving this compound has been driven by the agrochemical industry's need for efficient pathways to these valuable herbicides. googleapis.comnih.gov While its structure is highly suitable for applications in coordination chemistry, its use as a ligand in published materials research is not as prominently documented as its role in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-4-2-3-9-6(8(12)13)5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXREDOIMHQPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylpyridine 2,3 Dicarboxylic Acid and Its Precursors

Historical and Classical Synthetic Routes

The foundational methods for producing 4-methylpyridine-2,3-dicarboxylic acid historically rely on the strong oxidation of lepidine. These routes are characterized by the use of powerful, non-catalytic oxidizing agents.

Permanganate (B83412) Oxidation PathwaysPotassium permanganate (KMnO₄) is a classical and powerful oxidizing agent widely used in organic synthesis to convert alkyl side chains on aromatic rings into carboxylic acids.libretexts.orgIn the context of producing this compound, permanganate serves as the key reagent for cleaving the carbocyclic ring of lepidine.

Early work by S. Hoogeweff and W. A. van Dorp demonstrated that the target dicarboxylic acid could be obtained through the stepwise oxidation of lepidine using permanganate. epo.org The reaction is typically robust, but careful control of conditions is necessary because KMnO₄ is a very strong oxidizing agent capable of extensive degradation if the reaction is not managed properly. libretexts.org While effective, oxidation with alkaline potassium permanganate is a known method for producing pyridine (B92270) carboxylic acids from various alkyl-substituted quinolines. google.com However, these classical methods can sometimes result in lower yields or the formation of undesired byproducts. google.com

Modern and Optimized Synthetic Approaches

Contemporary efforts in synthesizing pyridine-2,3-dicarboxylic acids have shifted towards more efficient, safer, and environmentally benign methods. These include the use of alternative oxidants and the exploration of catalytic systems.

Hydrogen Peroxide Oxidation in Aqueous Basic MediaA significant advancement in the synthesis of pyridine-2,3-dicarboxylic acids involves the use of hydrogen peroxide (H₂O₂) in an aqueous basic solution.epo.orgThis method presents a more controlled and "greener" alternative to permanganate. It has been surprisingly effective for the oxidation of 8-substituted quinolines to the corresponding pyridine-2,3-dicarboxylic acids, even under conditions where hydrogen peroxide is typically considered unstable.epo.org

The process involves dissolving the quinoline (B57606) precursor in an aqueous base, such as potassium hydroxide (B78521) or sodium hydroxide, and adding aqueous hydrogen peroxide while maintaining a temperature range of about 75°C to 90°C. epo.org A minimum of eight molar equivalents of hydrogen peroxide is required for the complete oxidation of the quinoline substrate. epo.orggoogle.com This method has been successfully applied to produce various substituted pyridine-2,3-dicarboxylic acids with good yields, including a reported 65% yield for 4-methyl-pyridine-2,3-dicarboxylic acid. epo.org

Transition Metal Catalyzed Oxidation Considerations for Pyridine-2,3-dicarboxylic AcidsThe application of transition metal catalysts for the oxidation of quinolines is a key area of modern synthetic chemistry, offering potential for higher selectivity and milder reaction conditions.rsc.orgHowever, their use for substrates with easily oxidizable substituents, such as the methyl group in lepidine, can be challenging.epo.org

Research has shown that transition metal catalysts are effective for various related transformations. For instance, palladium (II) complexes have been used to catalyze the regioselective aerobic oxidation of substituted 8-methylquinolines. mdpi.com Furthermore, catalysts based on first-row transition metals like iron, copper, and manganese are actively being explored for aromatic oxidation reactions, inspired by the function of metalloenzymes. mdpi.comfrontiersin.org Specifically, manganese complexes have shown promise in catalyzing C-H functionalization with hydrogen peroxide. frontiersin.org While a universally adopted transition metal-catalyzed process for the direct conversion of lepidine to this compound is not established, these examples highlight the ongoing development in the field. The goal is to create catalysts that can selectively oxidize the benzene (B151609) ring of the quinoline nucleus without affecting the alkyl substituent on the pyridine ring. mdpi.comyoutube.com

Preparation of Key Intermediates and Derivatives Relevant to Synthesis

The primary starting material for the synthesis of this compound is lepidine (4-methylquinoline). Lepidine can be isolated from coal tar or produced through various industrial syntheses. chemicalbook.comwikipedia.org One common synthetic route is the Doebner-Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone, in the presence of an acid catalyst. chemicalbook.comresearchgate.netwikipedia.org Another classical method is the Skraup synthesis, where aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgnumberanalytics.comuop.edu.pk

For modern synthetic approaches, specifically those utilizing hydrogen peroxide oxidation, 8-hydroxy-substituted quinolines are important intermediates. epo.org These precursors can be readily prepared using well-known organic reactions such as the Skraup or Doebner-Miller reactions. epo.orgslideshare.net For example, 8-hydroxy-3-methylquinoline can be synthesized via a Skraup reaction between o-aminophenol and α-methylacraldehyde. epo.org The resulting hydroxylated quinoline is then subjected to oxidative cleavage to yield the desired dicarboxylic acid.

Data Tables

Table 1: Comparison of Synthetic Methodologies for Pyridine-2,3-dicarboxylic Acids

| Methodology | Oxidizing Agent(s) | Precursor Example | Key Conditions | Advantages/Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Lepidine (4-Methylquinoline) | Typically alkaline medium | Adv: Well-established, strong oxidant. Disadv: Can lead to over-oxidation, potential for byproducts, not environmentally friendly. | epo.orglibretexts.orggoogle.com |

| Hydrogen Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) | 8-Substituted Quinolines | Aqueous base (KOH, NaOH), 75-90°C | Adv: "Greener" oxidant, good yields, more controlled. Disadv: Requires careful temperature and stoichiometric control. | epo.orggoogle.com |

| Transition Metal Catalysis | O₂ (Air), H₂O₂ with Metal Catalyst (e.g., Pd, Mn) | Substituted Quinolines | Varies; often involves specific ligands and conditions | Adv: Potential for high selectivity and mild conditions. Disadv: Catalyst can be sensitive, may be deactivated by certain functional groups. | epo.orgmdpi.comfrontiersin.org |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Lepidine (4-Methylquinoline) |

| Potassium permanganate |

| Hydrogen peroxide |

| Aniline |

| Glycerol |

| Sulfuric acid |

| Nitrobenzene |

| Potassium hydroxide |

| Sodium hydroxide |

| 8-Hydroxy-3-methylquinoline |

| o-Aminophenol |

| α-Methylacraldehyde |

| Methyl vinyl ketone |

| Palladium |

| Manganese |

| Iron |

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic substitution. In 4-Methylpyridine-2,3-dicarboxylic acid, the presence of two strongly electron-withdrawing carboxylic acid groups further deactivates the ring, rendering electrophilic substitution exceptionally challenging under standard conditions. Conversely, these electron-withdrawing groups, along with the ring nitrogen, make the pyridine nucleus more susceptible to nucleophilic aromatic substitution (SNAr).

However, the substitution pattern of this compound—with positions 2, 3, and 4 already occupied—leaves only positions 5 and 6 available for substitution. The steric hindrance from the adjacent groups and the complex electronic effects would dictate the feasibility and regioselectivity of any potential nucleophilic attack. While specific studies on this molecule are scarce, related chemistry on substituted pyridines suggests that harsh conditions would be necessary to effect such transformations. For instance, the activation of C-H bonds in 4-methylpyridine (B42270) can be achieved with strong bases like LDA to generate in-situ nucleophiles for SNAr reactions. mdpi.com

Carboxylic Acid Group Transformations

The two carboxylic acid groups at positions 2 and 3 are primary sites for a variety of derivatization reactions, allowing for the synthesis of esters, amides, and anhydrides.

The carboxylic acid functionalities of this compound can be readily converted into their corresponding esters and amides through standard condensation protocols. These reactions are fundamental in modifying the molecule's solubility, polarity, and biological activity.

Esterification: The formation of esters can be achieved by reacting the dicarboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. rug.nl The use of dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is a mild and effective method for synthesizing esters, including sterically hindered ones. orgsyn.orgrsc.org This method has been successfully applied to various carboxylic acids, including those on heterocyclic scaffolds. core.ac.uk A process for producing pyridine-2,3-dicarboxylic acid esters from 2,3-dichloropyridine (B146566) derivatives involves reacting them with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. google.com

Amidation: Similarly, amidation can be accomplished by reacting the dicarboxylic acid with a primary or secondary amine. This transformation often requires activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a peptide coupling agent. researchgate.netmdpi.com Reagents such as sulfur trioxide pyridine complex (SO₃•py) have been shown to facilitate the amidation of various aromatic and aliphatic carboxylic acids with formamide (B127407) derivatives in good yields. elsevierpure.com The use of heterogeneous Lewis acid catalysts like Nb₂O₅ has also proven effective for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent Class | Specific Examples | Reference |

|---|---|---|---|

| Esterification | Acid Catalysts | H₂SO₄, HCl | rug.nl |

| Coupling Agents | N,N'-Dicyclohexylcarbodiimide (DCC), N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) | rug.nlorgsyn.org | |

| Catalysts | 4-Dimethylaminopyridine (DMAP) | rsc.org | |

| Amidation | Coupling Agents | 1-Propylphosphonic anhydride (B1165640), (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | researchgate.netnih.gov |

| Oxidants/Activators | Sulfur trioxide pyridine complex (SO₃•py) | elsevierpure.com | |

| Lewis Acid Catalysts | Niobium(V) oxide (Nb₂O₅) | nih.gov |

The adjacent positioning of the two carboxylic acid groups at the C2 and C3 positions allows for the formation of a stable five-membered cyclic anhydride. This intramolecular dehydration can typically be achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride. wikipedia.org A specific process for converting pyridine-2,3-dicarboxylic acid diesters to the corresponding cyclic anhydride involves hydrolysis of the diester to the diacid, followed by treatment with an alkanoic anhydride, such as acetic anhydride. google.com This reaction can be catalyzed by an aprotic basic amine like triethylamine (B128534) or 4-picoline. google.com The formation of a cyclic anhydride is a common reaction for dicarboxylic acids when a five- or six-membered ring can be formed. libretexts.orgnih.gov

Reactions Involving the Methyl Substituent

The methyl group at the 4-position of the pyridine ring exhibits its own distinct reactivity. The protons on this methyl group are acidic due to the electron-withdrawing nature of the pyridine nitrogen, which can stabilize the resulting carbanion through resonance. vaia.com This acidity allows the methyl group to participate in condensation and oxidation reactions.

Condensation Reactions : In the presence of a base, the methyl group can be deprotonated to form a nucleophilic carbanion. This anion can then react with electrophiles, such as aldehydes (e.g., benzaldehyde), in condensation reactions. vaia.com

Oxidation : The methyl group can be oxidized to a carboxylic acid group. This transformation is a common industrial process for producing pyridinecarboxylic acids from methylpyridines (picolines). researchgate.netacs.org Various oxidizing agents can be employed, including nitric acid or catalytic systems using air or hydrogen peroxide as the oxidant. google.comorganic-chemistry.org For example, the aerobic oxidation of methylpyridines can be achieved using a radical catalyst like N-hydroxyphthalimide (NHPI) in the presence of cobalt and manganese salts. researchgate.net The stepwise oxidation of lepidine (4-methylquinoline) with permanganate (B83412) has also been reported to yield this compound. epo.org

N-Oxidation Chemistry of Pyridine Dicarboxylic Acids

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide. This transformation alters the electronic properties of the ring, influencing its reactivity and providing a handle for further functionalization. The oxidation of pyridines to their N-oxides is a valuable reaction, as N-oxides are versatile synthetic intermediates. researchgate.net

The preparation of pyridine-N-oxides is commonly achieved by treating the pyridine derivative with a peracid, such as peracetic acid or perbenzoic acid. orgsyn.org Another convenient method involves the use of hydrogen peroxide in the presence of a catalyst, like sodium tungstate (B81510) (Na₂WO₄). ccspublishing.org.cn The preparation of various pyridinedicarboxylic acid N-oxides has been documented, highlighting the general applicability of these oxidation methods to substituted pyridines. acs.org Specifically, a patent describes the formation of pyridine-2,3-dicarboxylic acid-N-oxide during the oxidation of 8-substituted quinolines with hydrogen peroxide in an aqueous base. epo.org The resulting N-oxide can then be used in further synthetic manipulations, such as substitutions at the 2- or 4-positions of the pyridine ring. acs.orgacs.org

Coordination Chemistry of 4 Methylpyridine 2,3 Dicarboxylic Acid

Ligand Design Principles and Coordination Modes

The unique arrangement of donor atoms in 4-Methylpyridine-2,3-dicarboxylic acid dictates its coordination behavior, allowing it to act as a versatile building block in the assembly of metal complexes. The presence of the pyridine (B92270) nitrogen and the two adjacent carboxyl groups facilitates both chelation and bridging, leading to the formation of stable and structurally varied coordination compounds.

Tridentate and Bidentate Coordination Motifs

This compound predominantly exhibits tridentate and bidentate coordination motifs. In its tridentate mode, the ligand coordinates to a metal center through the pyridine nitrogen and one oxygen atom from each of the two carboxylate groups, forming a stable chelate structure. This mode is common in the formation of mononuclear complexes.

Alternatively, the ligand can act in a bidentate fashion, coordinating through the nitrogen atom and one oxygen from the adjacent carboxylate group. This often leaves the second carboxylate group available for bridging to another metal center, facilitating the formation of polynuclear or polymeric structures. The flexibility to switch between these coordination modes is a key factor in the structural diversity of its metal complexes.

Role of Carboxylate and Pyridine Nitrogen Donor Atoms

The carboxylate groups and the pyridine nitrogen atom are the primary donor sites of this compound. The pyridine nitrogen, a soft donor, readily coordinates to a variety of transition metal ions. The carboxylate groups, being hard donors, can coordinate in several ways: as monodentate, bidentate chelating, or bidentate bridging ligands. This versatility allows the ligand to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. The interplay between the coordination preferences of the metal ion and the flexible coordination of the carboxylate groups is a determining factor in the final architecture of the complex.

Formation and Structural Diversity of Metal Complexes

The coordination of this compound with various metal ions has been a subject of growing research, leading to the synthesis of a wide array of metal-organic frameworks with diverse structures and properties.

Transition Metal Complexes (e.g., Cu(II), Zn(II), Co(II), Cd(II), Fe(III), Ru(II), Ag(I), Pb(II))

Complexes with Cu(II) often exhibit distorted octahedral or square pyramidal geometries, with the ligand capable of forming both mononuclear and polynuclear structures. Similarly, Zn(II) and Cd(II) complexes with pyridine-2,3-dicarboxylic acid have been shown to form diverse architectures, including two- and three-dimensional coordination polymers. In these structures, the ligand utilizes its bidentate and bridging capabilities to link the metal centers.

For Co(II) , studies on related pyridine dicarboxylate ligands have revealed the formation of two-dimensional hexagonal networks, which can further assemble into three-dimensional supramolecular architectures through π–π stacking interactions.

While specific crystal structures for Fe(III) , Ru(II) , and Ag(I) complexes with this compound are not widely reported, the known coordination chemistry of these metals with similar N,O-donor ligands suggests the potential for the formation of stable complexes with varied geometries. For instance, Fe(III) is known to form stable octahedral complexes with pyridine-2,6-dicarboxylic acid. researchgate.net

A study on the coordination of pyridine-2,3-dicarboxylic acid with Pb(II) has demonstrated the formation of a two-dimensional coordination polymer. researchgate.net In this structure, the Pb(II) ions are bridged by the dicarboxylate ligands, showcasing the ligand's ability to form extended networks with main group metals. researchgate.net

Table 1: Structural Features of Selected Transition Metal Complexes with Analogs of this compound

| Metal Ion | Ligand | Coordination Number | Geometry | Structural Motif |

| Cu(II) | Pyridine-2,3-dicarboxylic acid | 5 | Square Pyramidal | 2D → 3D parallel interpenetration |

| Zn(II) | Pyridine-2,3-dicarboxylic acid | 4 | Tetrahedral | 2D → 3D parallel interpenetration |

| Co(II) | Pyridine-3,5-dicarboxylic acid | 6 | Distorted Octahedral | 2D hexagonal (6,3) network |

| Cd(II) | Pyridine-2,3-dicarboxylic acid | 6 | Distorted Octahedral | 3D non-interpenetrating CdSO4 framework |

| Pb(II) | Pyridine-2,3-dicarboxylic acid | - | Distorted Pentagonal Bipyramidal | 2D layer |

Note: The data in this table is based on studies of closely related pyridine dicarboxylic acid ligands and serves as a predictive model for the coordination of this compound.

Lanthanide and Actinide Coordination Studies

The coordination chemistry of this compound with f-block elements is an emerging area of research. Studies on the closely related 5-methylpyridine-2,3-dicarboxylic acid have demonstrated its ability to form two-dimensional layered structures with lanthanide ions such as La(III) and Pr(III). figshare.comresearchgate.net In these complexes, the ligand connects dimeric rare earth units through various coordination modes. figshare.comresearchgate.net The larger ionic radii and higher coordination numbers of lanthanides allow for the formation of complexes with intricate structures and potential applications in luminescence and magnetism.

Information on the coordination of this compound with actinides is currently limited in the scientific literature. However, the general principles of actinide coordination chemistry suggest that this ligand could form stable complexes with actinide ions, potentially leading to novel materials with interesting catalytic or nuclear waste separation properties.

Heterometallic and Polymetallic Systems

The versatile coordination ability of pyridine dicarboxylic acids makes them excellent candidates for the construction of heterometallic and polymetallic systems. A notable study on pyridine-2,3-dicarboxylic acid has shown its capacity to form 3d-4f heterometallic coordination polymers with Co(II) and various lanthanide ions (Dy, Ho, Er, and Tm). rsc.org These compounds feature two-dimensional layered structures with large apertures, where the pyridine-2,3-dicarboxylate ligand acts as a bridge between the transition metal and lanthanide ions. rsc.org This work highlights the potential of this compound to be employed in the synthesis of multifunctional materials that combine the magnetic properties of 3d metals with the luminescent properties of 4f metals.

Information Not Available for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available research data specifically concerning the coordination chemistry of This compound .

Consequently, it is not possible to provide a scientifically accurate and detailed article on the following requested topics for this specific compound:

Solution State Coordination Equilibria and Speciation

While extensive research exists for the parent compound, pyridine-2,3-dicarboxylic acid, and other isomers such as pyridine-3,5-dicarboxylic acid and pyridine-2,6-dicarboxylic acid, this information does not pertain to the 4-methyl substituted derivative as requested. The strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but structurally distinct molecules.

Searches have confirmed the existence and synthesis of this compound, often prepared via the oxidation of lepidine (4-methylquinoline). However, its application as a ligand in the construction of metal-organic frameworks, coordination polymers, or studies on its behavior in solution with metal ions does not appear to be documented in the available scientific literature. Therefore, the creation of an evidence-based article adhering to the provided outline is not feasible at this time.

Supramolecular Assemblies and Non Covalent Interactions

Hydrogen Bonding Networks

The crystal structures of pyridine-dicarboxylic acid derivatives are typically stabilized by extensive networks of hydrogen bonds. The most significant of these are the strong, charge-assisted hydrogen bonds that form following proton transfer.

O–H···O Interactions: These interactions are common between the carboxylic acid groups. Molecules can form dimeric structures through O–H···O hydrogen bonds between their carboxylic acid moieties. Furthermore, after proton transfer to the pyridine (B92270) nitrogen, the resulting carboxylate groups can act as potent hydrogen bond acceptors, interacting with donor groups like water molecules or the N-H of a neighboring protonated pyridine. rsc.org

N–H···O Interactions: In the solid state, it is common for the acidic proton from a carboxyl group to transfer to the more basic pyridine nitrogen atom. This creates a zwitterion and facilitates the formation of a very strong, charge-assisted N⁺–H···O⁻ hydrogen bond between the pyridinium (B92312) cation and the carboxylate anion. acs.orgmdpi.com This interaction is a highly reliable synthon in the crystal engineering of acid-base co-crystals. acs.org In systems involving multiple potential protonation sites, such as those with aminopyridine moieties, these N–H···O bonds are fundamental in creating primary structural motifs. nih.gov

Proton transfer is a critical event in the solid-state structures of pyridine-carboxylic acids, often determining the dominant intermolecular synthons. The transfer of a proton from one of the carboxylic acid groups to the pyridine nitrogen atom results in the formation of a zwitterionic inner salt. nih.gov This phenomenon is highly probable for 4-methylpyridine-2,3-dicarboxylic acid due to the intramolecular proximity of the acidic and basic sites.

Studies on related compounds, such as 3,5-pyridine dicarboxylic acid, show that this proton transfer can be phonon-driven and temperature-dependent. nih.gov The resulting N⁺–H···O⁻ interaction is a short, strong hydrogen bond that significantly influences the molecular conformation and crystal packing. nih.gov In co-crystals with other bases, the extent of proton transfer can be predicted by the difference in pKa values (ΔpKa) between the acid and the base. mdpi.comnih.gov The formation of these ionic complexes via proton transfer is a key strategy in creating molecular salts with tailored properties. mdpi.com For instance, in complexes between a dicarboxylic acid host and methylpyridine guests, proton transfer was observed with 2- and 3-methylpyridine (B133936) but not 4-methylpyridine (B42270), indicating a subtle electronic and steric influence on the process. rsc.org

Aromatic Stacking Interactions (π-π, C-H···π)

Aromatic interactions, including π-π and C-H···π stacking, are crucial secondary forces that contribute to the stability of the crystal structures of pyridine derivatives by organizing molecules into layered or columnar assemblies.

π-π Stacking: The electron-deficient nature of the pyridine ring allows it to participate in π-π stacking interactions with other aromatic systems. These interactions can occur in a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion. wikipedia.org In the crystal structures of metal complexes involving pyridine-dicarboxylic acids, π-π stacking interactions between the pyridine rings of the ligands are frequently observed, often dictating the formation of 2D or 3D supramolecular networks. rsc.orgrsc.org For example, in a complex of benzene-1,3-dicarboxylic acid and 4-methylpyridine, π-π interactions are responsible for packing hydrogen-bonded ribbons into a laminar structure. nih.gov The centroid-to-centroid distances for such interactions in related pyridine-dicarboxylate systems are typically in the range of 3.4 to 3.8 Å. researchgate.net

C-H···π Interactions: These interactions occur when a C-H bond points towards the face of an aromatic π-system. They are recognized as significant forces in the stabilization of supramolecular assemblies in pyridine-dicarboxylic acid systems, complementing the stronger hydrogen bonds. researchgate.net

The interplay of these stacking interactions is summarized in the table below, with representative data from related compounds.

| Interaction Type | Moiety 1 | Moiety 2 | Typical Distance (Å) | Reference |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.47 - 3.71 | researchgate.net |

| π-π Stacking | Benzene (B151609) Ring | 4-Methylpyridine Ring | Not Specified | nih.gov |

Interplay of Weak Non-Covalent Interactions in Crystal Engineering

The design of molecular solids, or crystal engineering, relies on the predictable and hierarchical nature of non-covalent interactions. In the case of this compound, the final supramolecular architecture results from a sophisticated interplay between strong, directional hydrogen bonds and weaker, less directional forces like π-stacking and van der Waals interactions.

The primary and most influential interactions are the strong O–H···N or charge-assisted N⁺–H···O⁻ hydrogen bonds, which typically form robust primary synthons, such as dimers or chains. acs.orgmdpi.com These primary structures are then organized into more complex three-dimensional architectures by a combination of weaker C–H···O hydrogen bonds and aromatic stacking (π-π and C-H···π) interactions. mdpi.comresearchgate.net The synergy of these forces is essential; while the strong hydrogen bonds provide the primary recognition and assembly, the weaker interactions fill the spatial and energetic gaps to create a densely packed and stable crystal lattice. rsc.orgresearchgate.net The study of various pyridine-dicarboxamide and pyridine-dicarboxylic acid derivatives demonstrates that even subtle changes to the molecular structure, such as altering substituent positions, can shift the balance of these interactions, leading to different packing motifs and sometimes polymorphism. acs.orgworktribe.com

Host-Guest Chemistry and Selective Inclusion Phenomena with Pyridine Derivatives

The structural features of pyridine-dicarboxylic acids make them excellent candidates for use in host-guest chemistry. The carboxylic acid groups can form a defined cavity or binding site capable of encapsulating smaller guest molecules. rsc.org

In host-guest systems, a larger host molecule non-covalently binds a smaller guest, and the interactions holding the complex together can range from hydrogen bonding to π-stacking. libretexts.org For example, the host trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid shows high selectivity for different isomers of methylpyridine, a preference driven by the formation of strong, charge-assisted hydrogen bonds with specific guests. rsc.org Metal-organic frameworks (MOFs) built from pyridine-2,3-dicarboxylate and flexible ligands can form 3D frameworks with cavities capable of hosting uncoordinated water molecules or other small guests. chemicalbook.com The combination of a hydrogen-bonding cavity from the dicarboxylate moiety and the specific electronic properties of the 4-methylpyridine ring suggests that this compound could be designed as a selective host for complementary guest molecules.

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, one can deduce the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of a molecule's structure in the solid state. Although a specific crystal structure for 4-Methylpyridine-2,3-dicarboxylic acid is not readily found in the surveyed literature, the analysis of related pyridine (B92270) dicarboxylic acid compounds provides insight into the data that would be obtained. For instance, studies on coordination polymers involving pyridine-3,5-dicarboxylic acid and pyridine-3,4-dicarboxylic acid reveal how these molecules arrange in a crystalline lattice. mdpi.com

Table 1: Representative Crystallographic Data for Related Pyridine Dicarboxylic Acid Coordination Polymers This table shows examples of data obtained for coordination polymers incorporating pyridine dicarboxylic acid ligands, illustrating the type of information derived from SCXRD analysis.

| Compound | Crystal System | Space Group | Reference |

| Co₂(L₁)²(1,10-Phenanthroline)²(DMF)₀.₅(H₂O) (L₁ = Pyridine-3,5-dicarboxylate) | Monoclinic | P2₁/n | mdpi.com |

| Co(L₁)(2,2-bipyridine) (L₁ = Pyridine-3,5-dicarboxylate) | Orthorhombic | P2₁2₁2₁ | mdpi.com |

| Co(L₂)(2,2-bipyridine)(DMF) (L₂ = Pyridine-3,4-dicarboxylate) | Monoclinic | P1n1 | mdpi.com |

| [Cu(2,3-pydc)(bpp)]·2.5H₂O (2,3-pydcH₂ = pyridine-2,3-dicarboxylic acid) | Monoclinic | P2₁/c | rsc.org |

Powder X-ray Diffraction for Bulk Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk sample. It is essential for confirming the phase purity of a synthesized batch of this compound. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. By comparing the experimental PXRD pattern of a bulk sample to a pattern calculated from single-crystal data, one can verify the structural homogeneity of the material. This method is also crucial for identifying different polymorphs (different crystal structures of the same compound), which may exhibit distinct physical properties. Studies on metal-organic frameworks, for example, routinely use PXRD to confirm that the bulk synthesized material matches the structure determined from a single crystal. mdpi.comrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. It is highly sensitive to the functional groups present in a molecule and their chemical environment.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum provides a characteristic fingerprint of the molecule, allowing for the identification of its functional groups.

For this compound, the IR spectrum would exhibit several key absorption bands. A very broad absorption is expected in the range of 2500–3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. Strong, sharp peaks corresponding to the carbonyl (C=O) stretch of the carboxylic acid groups would typically appear around 1700 cm⁻¹. The exact position of this peak can indicate the extent and nature of hydrogen bonding. Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1400–1600 cm⁻¹ region. C-H stretching and bending vibrations from the methyl group and the pyridine ring would also be present. Analysis of related compounds like 2,5-pyridinedicarboxylic acid and various coordination polymers confirms the positions of these characteristic bands. mdpi.comchemicalbook.com

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H stretch | 2500 - 3300 (broad) | Carboxylic Acid (H-bonded) |

| C-H stretch (aromatic/aliphatic) | 2850 - 3100 | Pyridine Ring, Methyl Group |

| C=O stretch | ~1700 (strong) | Carboxylic Acid |

| C=C and C=N stretch | 1400 - 1600 | Pyridine Ring |

| O-H bend | 1300 - 1440 | Carboxylic Acid |

| C-O stretch | 1210 - 1320 | Carboxylic Acid |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is most sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations and skeletal vibrations of aromatic rings.

A Raman spectrum of this compound would provide a detailed vibrational fingerprint. The symmetric stretching of the pyridine ring, which is often weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. This makes it particularly useful for characterizing the heterocyclic core. Studies on similar molecules like 3,5-pyridinedicarboxylic acid have utilized Raman spectroscopy in conjunction with theoretical calculations to achieve a complete assignment of vibrational modes. researchgate.net The C=O and O-H vibrations of the carboxylic acid groups are also observable, though typically the C=O stretch is less intense than in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

For this compound, ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the different types of protons. The two protons on the pyridine ring would appear as doublets in the aromatic region (typically δ 7.0-9.0 ppm). The methyl group protons would produce a singlet, likely in the δ 2.0-3.0 ppm range. The acidic protons of the two carboxylic acid groups would appear as a broad singlet at a significantly downfield chemical shift (often > δ 10 ppm), and its visibility can depend on the solvent used.

¹³C NMR: The ¹³C NMR spectrum would show eight distinct signals, corresponding to the seven carbon atoms of the core structure and the methyl carbon. The two carboxylic acid carbons (C=O) would have the most downfield chemical shifts (typically > 160 ppm). The five carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), and the methyl carbon would have the most upfield chemical shift.

While specific experimental NMR data for this compound is not available in the searched results, analysis of related fatty acids and other complex organic molecules demonstrates the utility of various NMR techniques (like COSY and HSQC) for making unambiguous assignments of all proton and carbon signals. magritek.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound These are estimated values based on standard chemical shift ranges and the electronic effects of the substituents.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

| -COOH | > 10 | broad singlet |

| Pyridine H (C5, C6) | 7.0 - 9.0 | doublets |

| -CH₃ | 2.0 - 3.0 | singlet |

| Carboxylic C=O | 165 - 180 | - |

| Pyridine C | 120 - 160 | - |

| Methyl C | 15 - 25 | - |

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic protons of the carboxyl groups.

The pyridine ring contains two aromatic protons. Due to the electron-withdrawing nature of the two adjacent carboxylic acid groups and the nitrogen atom, these protons are expected to be deshielded and resonate downfield. Their specific chemical shifts and coupling patterns would provide definitive information about their positions on the pyridine ring.

The methyl group (CH₃) attached to the C4 position would appear as a singlet in the upfield region, typically around 2.3-2.5 ppm, similar to the methyl signal in 4-methylpyridine (B42270). uci.educhemicalbook.com The protons of the two carboxylic acid groups (-COOH) are expected to be highly deshielded, appearing as a broad singlet at a very downfield chemical shift, likely greater than 10 ppm, and their visibility can be dependent on the solvent used.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid Protons (2H) | > 10.0 | Broad Singlet | Chemical shift is solvent-dependent; may exchange with D₂O. |

| Aromatic Protons (2H) | 7.5 - 8.5 | Doublets | The precise shifts and coupling constants depend on the relative positions. |

| Methyl Protons (3H) | ~ 2.4 | Singlet | Consistent with a methyl group on a pyridine ring. uci.educhemicalbook.com |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. For this compound, a total of 8 distinct signals are expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms of the methyl-substituted pyridine ring and the two carboxyl carbons.

The carbons of the two carboxylic acid groups (C2 and C3) are expected to have the most downfield chemical shifts, typically in the range of 165-175 ppm. The five carbons of the pyridine ring will have shifts determined by their position relative to the nitrogen atom, the methyl group, and the carboxylic acid substituents. The quaternary carbons (C2, C3, and C4) will likely show lower intensity signals compared to the protonated carbons (C5 and C6). The methyl carbon will appear at the most upfield position, generally between 15-25 ppm. spectrabase.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2, C3 (Carboxyl groups) | 165 - 175 | Two distinct signals for the two non-equivalent carboxyl carbons. |

| C2, C3, C4, C6 (Pyridine Ring) | 120 - 160 | Chemical shifts influenced by N, -COOH, and -CH₃ substituents. |

| C5 (Pyridine Ring) | ~120-130 | Aromatic CH carbon. |

| C4-CH₃ (Methyl group) | 15 - 25 | Typical range for a methyl group attached to an aromatic ring. spectrabase.com |

Electronic Spectroscopy (UV-Vis) and Photoluminescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π-π* and n-π* transitions in aromatic and conjugated systems. The pyridine ring, being aromatic, along with the carboxyl groups, constitutes a chromophore. The UV-Vis spectrum of this compound in a suitable solvent is expected to show strong absorption bands in the UV region, likely between 220 and 300 nm, corresponding to π-π* transitions within the substituted pyridine ring. nih.gov The presence of the methyl and carboxyl substituents will influence the exact position and intensity of these absorption maxima compared to unsubstituted pyridine-2,3-dicarboxylic acid.

Photoluminescence studies, including fluorescence and phosphorescence, provide insight into the molecule's behavior after absorbing light. Many pyridine-dicarboxylic acid derivatives are known to form luminescent complexes with metal ions, particularly lanthanides. rsc.orgrsc.orgresearchgate.net The organic ligand absorbs UV radiation and transfers the energy to the metal ion, which then emits light at a characteristic wavelength. While the free acid itself may exhibit weak fluorescence, its primary photoluminescent interest lies in its potential as a ligand to sensitize metal-ion luminescence. nih.govmdpi.com

Mass Spectrometry and Elemental Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

For this compound (C₈H₇NO₄), the molecular weight is 181.15 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Elemental Analysis:

Carbon (C): 53.04%

Hydrogen (H): 3.89%

Nitrogen (N): 7.73%

Oxygen (O): 35.33%

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 181. Key fragmentation pathways would likely involve the loss of small, stable molecules. Common fragments would be expected from the loss of a hydroxyl radical (-OH, m/z = 164), water (-H₂O, m/z = 163), a carboxyl group (-COOH, m/z = 136), and carbon dioxide (-CO₂, m/z = 137), followed by a second decarboxylation to yield a fragment at m/z = 93, corresponding to the 4-methylpyridine cation.

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For a dicarboxylic acid like this compound, TGA is particularly useful for observing decarboxylation events.

The TGA curve for this compound is expected to show a multi-step decomposition process. An initial mass loss at lower temperatures (below ~150°C) could indicate the loss of any residual solvent or water of hydration. The major decomposition steps would occur at higher temperatures, corresponding to the sequential loss of the two carboxylic acid groups as carbon dioxide and water. This thermal degradation would ultimately lead to the formation of a carbonaceous residue at very high temperatures. The thermal stability of this compound can be compared to other pyridine carboxylic acids to understand the influence of the methyl group on the decomposition profile. mdpi.comresearchgate.net

Theoretical and Computational Investigations

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Plot AnalysesThese analyses would be used to characterize the chemical bonds and noncovalent interactions within the molecule and in its potential supramolecular structures.

QTAIM: This method analyzes the electron density to define atoms, chemical bonds, and their properties. It can precisely characterize the nature of interactions, such as hydrogen bonds, by locating bond critical points (BCPs) and analyzing the electron density at these points.

NCI Plot: The NCI plot is a visualization technique that highlights noncovalent interactions in real space. It distinguishes between stabilizing hydrogen bonds, weaker van der Waals interactions, and repulsive steric clashes, which is essential for understanding crystal packing and molecular recognition. Such analyses have been performed on co-crystals involving pyridine (B92270) derivatives to understand their structure-guiding interactions. mdpi.com

Insights into Reaction Mechanisms and Pathways via Computational ModelingComputational modeling could be employed to study the potential chemical reactions involving 4-Methylpyridine-2,3-dicarboxylic acid. By mapping the potential energy surface, researchers can identify transition states and intermediates for specific reactions, calculate activation energy barriers, and determine the most likely reaction pathways. For example, a computational study has been conducted on the bromination mechanism of a related compound, 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester.

Without published studies performing these specific analyses on this compound, any attempt to generate the requested article would be speculative and not based on established scientific findings.

Fundamental Biological Interactions and Enzymatic Studies

Involvement in Metabolic Pathways

The degradation of pyridoxine (B80251) (Vitamin B6) in certain soil microbes, such as Mesorhizobium loti and Pseudomonas sp. MA-1, proceeds through a well-characterized pathway that generates several pyridine-based intermediates. nih.gov One of the key metabolites in this pathway is 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid (HMPD). hmdb.cametabolomicsworkbench.org This compound is formed from the oxidation of 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid, a reaction catalyzed by an NAD+-dependent dehydrogenase. nih.govresearchgate.netrhea-db.org The pathway ultimately breaks down the complex vitamin structure into simpler molecules that the organism can use for carbon and nitrogen. nih.gov 4-Pyridoxic acid is another related catabolite of vitamin B6. nih.govhmdb.ca

Two primary pathways for the degradation of Vitamin B6 vitamers have been identified in soil bacteria. nih.gov One pathway, found in Pseudomonas sp. MA-1, converts Vitamin B6 to succinic semialdehyde, involving HMPD as an intermediate. nih.gov Another pathway, identified in Pseudomonas IA and Arthrobacter Cr-7, converts pyridoxine to 2-(hydroxymethyl)-4-oxobutanoate. nih.gov

Table 1: Key Intermediates in a Vitamin B6 Degradation Pathway

| Compound Name | Chemical Formula | Role |

|---|---|---|

| Pyridoxine | C8H11NO3 | Starting Vitamin B6 vitamer |

| 4-Pyridoxic acid | C8H9NO4 | Catabolic product of Vitamin B6 nih.govhmdb.ca |

| 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid | C8H7NO5 | Precursor to HMPD nih.govresearchgate.net |

| 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid (HMPD) | C8H7NO5 | Central intermediate in the pathway hmdb.cametabolomicsworkbench.org |

The enzyme 3-hydroxy-2-methylpyridine-4,5-dicarboxylate 4-decarboxylase (HMPDdc), classified under EC 4.1.1.51, plays a pivotal role in the Vitamin B6 metabolic pathway. wikipedia.org It catalyzes the decarboxylation of 3-hydroxy-2-methylpyridine-4,5-dicarboxylate (HMPD), cleaving the carboxyl group at the 4-position of the pyridine (B92270) ring. wikipedia.orgexpasy.org

This reaction yields 3-hydroxy-2-methylpyridine-5-carboxylate and carbon dioxide. wikipedia.org HMPDdc belongs to the lyase family, specifically the carboxy-lyases, which specialize in breaking carbon-carbon bonds. wikipedia.org The enzymatic synthesis of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC), the product of this reaction, can be achieved from HMPD using the HMPD decarboxylase enzyme. nih.gov

Microorganisms have evolved diverse strategies to degrade pyridine and its derivatives, which are common environmental pollutants. nih.govasm.orgnih.gov Bacteria capable of utilizing pyridines as their sole source of carbon and nitrogen have been isolated from various environments. tandfonline.com The biodegradability of the pyridine ring is highly dependent on the nature and position of its substituents. nih.govtandfonline.com Pyridine carboxylic acids and hydroxypyridines are generally degraded more readily than other derivatives like aminopyridines or halogenated pyridines. nih.gov

Degradation pathways often involve initial hydroxylation steps, where oxygen atoms are incorporated into the pyridine ring. tandfonline.com In many cases, this oxygen is derived from water, not molecular oxygen. tandfonline.com Some degradation mechanisms are initiated by monooxygenase or dioxygenase enzymes, which catalyze ring cleavage. nih.govasm.orgnih.gov For instance, in Arthrobacter sp., the degradation of unsubstituted pyridine begins with ring cleavage by a two-component flavin-dependent monooxygenase system, ultimately leading to the formation of succinic acid. nih.govasm.org

Enzyme Mechanism Elucidation via Structural and Mutational Studies

Understanding how enzymes function at a molecular level is often achieved through a combination of structural biology and site-directed mutagenesis. nih.govresearchgate.net By determining the three-dimensional crystal structure of an enzyme, both in its apo form (unbound) and in complex with its substrate or cofactors, researchers can identify key amino acid residues in the active site. nih.govresearchgate.net

For example, structural analysis of meso-diaminopimelate dehydrogenase revealed a substrate entrance tunnel and key residues that affect domain motion and catalysis, providing a basis for its unique substrate specificity. nih.gov Mutational studies, where specific amino acids are replaced, can then test hypotheses about their roles. Changing a residue predicted to be crucial for binding or catalysis and observing a loss of function can confirm its importance. researchgate.netnih.gov

In the context of Vitamin B6 degradation, the crystal structure of 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO), an enzyme that acts on the product of the HMPDdc reaction, was solved with and without its substrate bound. nih.gov This provided significant insight into its reaction mechanism and suggested roles for active site residues in its novel oxidative ring-opening reaction. nih.gov Similarly, studies on 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid dehydrogenase identified a probable catalytic dyad of His137 and Glu149; mutating the histidine residue resulted in a complete loss of measurable activity. rhea-db.org These approaches are invaluable for understanding the unique catalytic properties of enzymes and for guiding future protein engineering efforts. nih.gov

Molecular-level Interactions with Biomolecules (excluding clinical/pharmacological applications)

The binding of a substrate like a pyridine dicarboxylic acid to an enzyme's active site is governed by a network of specific, non-covalent interactions. cambridgemedchemconsulting.comnih.gov These interactions, though individually weak, collectively provide the binding energy and specificity required for catalysis.

Key types of interactions include:

Hydrogen Bonds: These are critical for specificity. The carboxyl groups of the acid can act as both hydrogen bond donors (from the hydroxyl) and acceptors (from the carbonyl oxygen), forming interactions with suitable amino acid side chains (e.g., arginine, asparagine) or the protein backbone. nih.gov The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. nih.gov

Ionic Interactions (Salt Bridges): If the carboxylic acid is deprotonated (carboxylate) and there is a positively charged amino acid residue like lysine (B10760008) or arginine in the active site, a strong salt bridge can form, significantly contributing to binding affinity. cambridgemedchemconsulting.com

Pi-stacking and Aromatic Interactions: The aromatic pyridine ring can interact favorably with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan through π-stacking (face-to-face or offset) or edge-to-face interactions. cambridgemedchemconsulting.com

Computational studies on co-crystals of pyridine derivatives and dicarboxylic acids have confirmed the importance of O–H···N and C–H···O hydrogen bonds, as well as π-stacking interactions, in defining the molecular assembly. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Methylpyridine-2,3-dicarboxylic acid |

| 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid |

| Pyridoxine |

| 4-Pyridoxic acid |

| 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid |

| 3-hydroxy-2-methylpyridine-5-carboxylate |

| 2-methyl-3-hydroxypyridine-5-carboxylic acid |

| Succinic acid |

| Succinic semialdehyde |

| 2-(hydroxymethyl)-4-oxobutanoate |

| Carbon dioxide |

| meso-2,6-diaminopimelate |

| 4-Methylpyridine-2-carboxylic acid |

Exploration of Advanced Applications in Academic Research

Catalysis and Organocatalysis

The presence of nitrogen and oxygen donor atoms in a rigid heterocyclic framework makes 4-Methylpyridine-2,3-dicarboxylic acid and its parent compound, pyridine-2,3-dicarboxylic acid, effective ligands in metal-catalyzed reactions. The carboxylic acid groups can chelate to metal ions, influencing the metal center's electronic properties and steric environment, which in turn dictates catalytic activity and selectivity. smolecule.com

The dicarboxylic acid functionality of pyridine-based ligands is crucial for constructing robust metal complexes capable of mediating challenging chemical transformations.

Water Splitting: While direct studies employing this compound in photocatalytic water splitting are not extensively documented in the provided results, related structures are of significant interest. For instance, Metal-Organic Frameworks (MOFs) are explored for this purpose, where the choice of organic linker is critical. rsc.org Coordination polymers and MOFs have been shown to catalyze both water oxidation and reduction half-reactions. rsc.org For example, cobalt and copper MOFs have been used to catalyze water oxidation. rsc.org The development of systems for water splitting often involves ligands like 2,2'-bipyridine-6,6'-dicarboxylic acid, highlighting the importance of the carboxylate and pyridine (B92270) moieties in creating active catalytic centers. rsc.org A 3D porous lead-based MOF has demonstrated electrocatalytic activity for water oxidation in alkaline solutions, further underscoring the potential of metal complexes with carboxylic acid ligands in this field. researchgate.net

Oxidative Coupling: The pyridine scaffold is central to oxidative coupling reactions, often catalyzed by palladium. Research has demonstrated the Pd/C-catalyzed dehydrogenative coupling of 4-picoline (4-methylpyridine), a precursor to this compound, to form bipyridines and terpyridines. nih.gov These products are themselves valuable ligands in catalysis. nih.gov The efficiency of such coupling reactions can be enhanced by the addition of oxidants like MnO2. nih.gov While direct use of this compound in these specific coupling reactions is not detailed, its synthesis often involves the oxidation of precursors like 4-methylquinoline, indicating the stability of the core structure under oxidative conditions. epo.org

The ability of a ligand to control the outcome of a catalytic reaction is a cornerstone of modern catalyst design. The structure of this compound allows it to act as a chelating agent, binding to metal ions and creating a well-defined coordination environment. smolecule.com This chelation can influence the stereochemistry and regioselectivity of a reaction. A significant challenge in catalysis is the site-selective activation of C-H bonds. Research has shown that palladium catalysts assembled with quinoline-pyridone ligands can perform highly site-selective monolactonization reactions on a range of dicarboxylic acids. nih.gov This demonstrates the principle of ligand control, where subtle changes in the ligand structure can direct the catalyst to a specific reaction site. nih.gov The rigid framework and defined bite angle offered by ligands like this compound are key to achieving such control over a metal's catalytic activity.

Advanced Materials Science

The capacity of this compound to link metal ions into extended networks makes it a valuable building block, or "linker," for the synthesis of advanced materials with tailored properties.

Coordination polymers constructed from pyridine carboxylic acid ligands and metal ions have shown potential in the development of novel magnetic materials. mdpi.com The π-electric conjugated system of the pyridine ring is beneficial for creating stable supramolecular structures. mdpi.com

Researchers have successfully synthesized two-dimensional coordination polymers using cobalt(II) and ligands such as pyridine-3,4-dicarboxylic acid and pyridine-3,5-dicarboxylic acid. mdpi.com These materials exhibit interesting magnetic behaviors, including both antiferromagnetic and ferromagnetic exchange interactions between the metal centers, mediated by the organic linkers. mdpi.com The specific magnetic properties are highly dependent on the coordination geometry of the metal ion and the way the ligands bridge them. mdpi.com Given these findings, it is anticipated that this compound could similarly be used to construct coordination polymers with unique magnetic and electronic properties.

Table 1: Magnetic Properties of Cobalt(II) Coordination Polymers with Pyridine Dicarboxylic Acid Ligands

| Compound Formula | Pyridine Dicarboxylic Acid Ligand | Magnetic Property | Reference |

|---|---|---|---|

| Co₂(L₁)²(1,10-Phenanthroline)²(DMF)₀.₅(H₂O) | Pyridine-3,5-dicarboxylic acid | Antiferromagnetic exchange | mdpi.com |

| Co(L₁)(2,2-bipyridine) | Pyridine-3,5-dicarboxylic acid | Antiferromagnetic exchange | mdpi.com |

This table is based on findings for related isomers and illustrates the potential of the pyridine dicarboxylic acid scaffold in magnetic materials.

Metal-Organic Frameworks (MOFs) incorporating pyridine dicarboxylate ligands are being actively investigated for their optical properties, particularly luminescence. rsc.org Three new metal-organic coordination polymers based on pyridine-2,3-dicarboxylic acid (the parent compound of the subject acid) and metal ions (Cu²⁺, Zn²⁺, and Cd²⁺) have been synthesized. rsc.org The resulting zinc and cadmium-based frameworks were found to exhibit intense fluorescent emissions at room temperature. rsc.org This luminescence is a result of the interplay between the metal centers and the organic linker. The design of such materials allows for the tuning of photophysical properties, making them suitable for applications in sensors, lighting, and optical devices. researchgate.netrsc.org

Metal-Organic Frameworks are a class of porous crystalline materials known for their high surface areas and tunable pore sizes, making them excellent candidates for gas storage and separation. researchgate.net The structure of the organic linker is a critical factor in determining the architecture and properties of the resulting MOF.

Pyridine dicarboxylates are effective linkers for creating robust frameworks. For instance, MOFs constructed from pyridine-2,3-dicarboxylate can form complex three-dimensional motifs with cavities. rsc.org While some frameworks may feature interpenetrating networks, others can form non-interpenetrating structures with accessible voids occupied by solvent molecules, which can typically be removed to create a porous material. rsc.org Research on lead-based MOFs has demonstrated their capability for N₂ gas sorption. researchgate.net One specific 3D porous lead-based MOF showed good capacity for adsorbing gases like N₂, H₂, Ar, and CO₂, and exhibited selectivity for CO₂ over CH₄. researchgate.net These examples highlight the potential of this compound as a linker for designing porous MOFs with specific gas adsorption properties for applications in carbon capture, gas purification, and storage.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes

While established methods for the synthesis of pyridine (B92270) dicarboxylic acids exist, future research will focus on creating more efficient, scalable, and environmentally benign pathways.

Classic and Improved Oxidation Methods: Historically, 4-methylpyridine-2,3-dicarboxylic acid was prepared via the stepwise oxidation of lepidine (4-methylquinoline) using strong oxidizing agents like permanganate (B83412). epo.orggoogle.com Modern adaptations of this approach involve the oxidation of substituted quinolines. For instance, a general method for preparing substituted pyridine-2,3-dicarboxylic acids utilizes the oxidation of 8-substituted quinolines with hydrogen peroxide in a basic aqueous solution. epo.orggoogle.com Another route involves the oxidation of quinoline (B57606) using a chlorate (B79027) salt in an acidic medium, a process that can be enhanced by the presence of cupric ions. google.com Future work could optimize these methods for the 4-methyl derivative to improve yield and reduce waste.

Advanced Synthetic Strategies: The field is moving towards more sophisticated synthetic strategies. Multicomponent reactions, which allow for the construction of complex molecules like functionalized 2-pyridone-3-carboxylic acids in a single step, represent a promising avenue. nih.govresearchgate.net Exploring such reactions for the direct synthesis of this compound or its precursors could significantly streamline its production. Furthermore, methods developed for related structures, such as the Knovenagel condensation used to create substituted 4-methylpyridines, could be adapted to build the core scaffold, which might then be chemically modified to yield the target dicarboxylic acid. chemicalbook.com

Exploration of New Coordination Modes and Ligand Architectures

The presence of one nitrogen and two carboxylate donor sites makes this compound an excellent ligand for constructing complex coordination compounds and metal-organic frameworks (MOFs).

Versatile Coordination Behavior: Pyridine-2,3-dicarboxylic acid is recognized as a versatile ligand capable of multiple coordination modes, including monodentate, chelating, and various bridging modes. ijcm.ir The dianion of this ligand can coordinate with metal ions through the pyridine nitrogen and one or both carboxylate oxygen atoms. ajol.info This flexibility allows for the creation of diverse structural motifs, from simple mononuclear complexes to intricate coordination polymers. ajol.info

Engineering Multi-dimensional Frameworks: Research has shown that combining pyridine-2,3-dicarboxylic acid with ancillary ligands, such as 4,4'-bipyridine (B149096) or 1,3-bis(4-pyridyl)propane, can produce multi-dimensional structures. For example, a manganese (III) complex forms polymeric chains resulting in a distorted octahedral geometry, ijcm.ir while copper (II) and zinc (II) complexes can form 2D layers that interpenetrate to create 3D frameworks. rsc.org The introduction of the 4-methyl group is expected to influence the resulting architecture through steric hindrance and electronic effects, potentially leading to novel topologies not seen with the unsubstituted ligand. The use of various template molecules to guide the self-assembly process is another powerful strategy for generating structural diversity, as demonstrated with other pyridine dicarboxylic acids. rsc.org

Table 1: Examples of Coordination Architectures with Pyridine-Dicarboxylate Ligands

| Metal Ion | Ligand(s) | Resulting Structure | Key Features | Reference(s) |

| Mn(III) | Pyridine-2,3-dicarboxylic acid, 4,4'-bipyridine | 1D Polymeric Chains | Distorted octahedral geometry; chains linked by ancillary ligands. | ijcm.ir |

| Cu(II) / Zn(II) | Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | 2D → 3D Interpenetrating Framework | Isomorphous structures with (4, 4) topology. | rsc.org |

| Cd(II) | Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | 3D Non-interpenetrating Framework | CdSO4 framework with cavities occupied by water molecules. | rsc.org |

| Cd(II), Zn(II), Co(II), Cu(II) | Pyridine-3,5-dicarboxylic acid, Various templates | 0D, 2D, and 3D polymers | Structural diversity controlled by the choice of template molecule. | rsc.org |

Advanced Supramolecular Engineering for Tailored Functionalities

Beyond covalent coordination bonds, the precise control of non-covalent interactions is crucial for engineering materials with specific functions.

Harnessing Non-Covalent Interactions: The crystal structures of materials incorporating pyridine dicarboxylic acids are stabilized by a rich network of non-covalent forces. These include various types of hydrogen bonds (e.g., O–H···O, O–H···N, C–H···O), ion pairing, and multiple forms of π-stacking (π–π, C–H···π, C=O···π). ijcm.ir For example, a Mn(III) complex of pyridine-2,3-dicarboxylic acid exhibits π–π stacking with centroid-centroid distances of 3.607 and 3.721 Å. ijcm.ir

Crystal Engineering Principles: Studies on co-crystals containing the 4-methylpyridine (B42270) moiety show that O-H···N hydrogen bonds and π-π interactions are key structure-directing forces, capable of organizing molecules into higher-order structures like herringbone ribbons. nih.gov The interplay between hydrogen bonding from the carboxyl groups and π-stacking from the pyridine ring can be systematically exploited. The 4-methyl group can further refine these structures by introducing steric constraints and participating in weaker C-H···π interactions. This allows for the rational design of supramolecular assemblies with tailored properties, such as porous materials with specific channel structures. nih.gov

Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental work is becoming indispensable for the predictive design of new molecules and materials.

Modeling and Prediction: Computational techniques like Density Functional Theory (DFT) and molecular docking are powerful tools for this field. DFT can be used to study the polymorphism of coordination polymers, helping to predict and understand the formation of different crystal structures. tandfonline.com For pyridine derivatives, theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) have been used to analyze and quantify the strength of the non-covalent interactions that guide crystal packing. mdpi.com

In Silico Screening: Molecular docking studies can predict the binding affinity and mode of interaction of pyridine-based molecules with biological targets, such as enzymes. mdpi.com This integrated approach allows researchers to screen virtual libraries of this compound derivatives for potential biological or catalytic activity before committing to time-consuming laboratory synthesis. This predictive power accelerates the discovery and optimization of functional molecules.

Unraveling Complex Biological Roles at the Molecular Level

The structural motifs within this compound are found in numerous biologically active compounds, suggesting a high potential for therapeutic applications.

Enzyme Inhibition: Pyridine carboxylic acids are known to act as enzyme inhibitors. Pyridine-2,4-dicarboxylic acid is a known inhibitor of 2-oxoglutarate-dependent dioxygenases, nih.gov while other analogues show inhibitory activity against enzymes like alpha-amylase and carboxypeptidase A. nih.gov Given its structure, this compound and its derivatives are prime candidates for screening against various enzyme families, including carbonic anhydrases, for which other pyridine-based compounds are known inhibitors. mdpi.com

Antimicrobial and Other Activities: Metal complexes of dipicolinic acid (pyridine-2,6-dicarboxylic acid) have demonstrated greater antimicrobial activity than the free ligand against several bacterial and fungal strains. ajol.info Furthermore, some pyridine-2,3-dicarboxylic acid derivatives have been noted for potential neuroprotective and antimicrobial properties. smolecule.com Future research will likely involve broad biological screening of this compound and its metal complexes to identify lead compounds for drug development. Understanding its mechanism of action at the molecular level will be key to optimizing its biological efficacy.

Table 2: Reported Biological Activities of Related Pyridine Carboxylic Acids

| Compound/Derivative Class | Biological Activity | Target/Organism | Reference(s) |

| Pyridine-2,6-dicarboxylic acid metal complexes | Antimicrobial | P. aeruginosa, E. coli, C. albicans | ajol.info |

| Pyridine-2,4-dicarboxylic acid | Enzyme Inhibition, Plant Growth Inhibition | 2-oxoglutarate-dependent dioxygenases, Tomato seedlings | nih.gov |

| 2-Pyridinecarboxylic acid analogs | Enzyme Inhibition, Plant Germination Inhibition | alpha-amylase, carboxypeptidase A, Brassica campestris | nih.gov |

| Pyrrolo[3,4-c]pyridine derivatives | Antimycobacterial, Aldose Reductase Inhibition | - | mdpi.com |

| Pyridine-3-sulfonamides | Enzyme Inhibition | Carbonic Anhydrases | mdpi.com |

Rational Design for Targeted Catalytic Systems

The ability of this compound to form stable, well-defined complexes with a variety of transition metals makes it an attractive scaffold for developing novel catalysts.

Precursors and MOF-based Catalysis: Transition metal complexes containing pyridine ligands are valuable as synthetic precursors and, in some cases, as direct catalysts, such as the hydrogenation catalyst developed by Crabtree. wikipedia.org The rational design of catalysts can be achieved by incorporating redox-active metal centers (e.g., Co, Mn, Cu) into complexes with this compound to target specific reactions like oxidation. Furthermore, using this ligand to construct porous MOFs can lead to shape-selective catalysts, where the pore environment controls substrate access to the active metal sites. ajol.infopipzine-chem.com The 4-methyl group can be used as a handle to fine-tune the steric and electronic properties of the catalytic center, thereby optimizing its activity and selectivity.

Innovations in Material Properties through Structural Modification

Systematic modification of the this compound ligand is a promising strategy for creating advanced materials with novel optical, electronic, or magnetic properties.

Luminescent Materials: Metal-organic frameworks constructed from pyridine-2,3-dicarboxylic acid and metal ions like zinc and cadmium have been shown to exhibit intense fluorescence. rsc.org The photoluminescent properties of such materials are highly tunable. ajol.info Future research could focus on introducing other functional groups onto the ligand scaffold to modulate the emission wavelength, quantum yield, and lifetime of the luminescence. This could lead to new materials for sensing, lighting, and imaging applications.

Magnetic and Functional Materials: By incorporating paramagnetic metal ions into coordination polymers built with this ligand, it may be possible to design new magnetic materials with interesting properties. The versatility of the ligand also allows for the construction of materials with tailored porosity, which could be exploited for applications in gas storage and separation. ajol.infopipzine-chem.com The ability to modify the structure at the molecular level provides a clear path toward innovating material properties for a wide range of technological applications.

Q & A

Q. Q1: What are the recommended methods for synthesizing 4-methylpyridine-2,3-dicarboxylic acid, and how can purity be optimized?

A: